1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole
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Overview
Description
1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole is a compound belonging to the benzimidazole class of heterocyclic, aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. Compounds with benzimidazole motifs have shown promising applications in biological and clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole can be achieved through various synthetic routes. One common method involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with benzimidazole under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms of the compound.
Scientific Research Applications
1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole can be compared with other benzimidazole derivatives, such as:
- 1-(4-Methoxyphenyl)sulfonylbenzimidazole
- 1-(4-Ethylphenyl)sulfonylbenzimidazole
- 1-(4-Methylphenyl)sulfonylbenzimidazole
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The presence of different substituents on the benzimidazole ring can significantly influence the compound’s properties and behavior.
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-12-8-9-15(21-2)16(10-12)22(19,20)18-11-17-13-6-4-5-7-14(13)18/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSGBUCCFQIWFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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